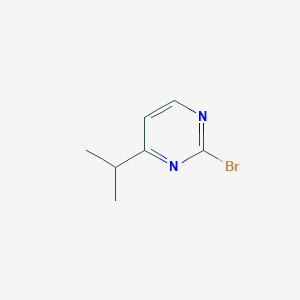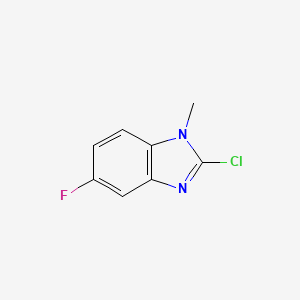
3,4-dibromo-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-5-nitropyridine (DBNP) is an organic compound with the chemical formula C5H2Br2N2O2. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. DBNP is a versatile chemical that has been used in a variety of applications, including drug synthesis, organic synthesis, and catalysis. DBNP is also used as a reagent in the synthesis of compounds for pharmaceuticals, agrochemicals, and other industrial applications.
科学研究应用
3,4-dibromo-5-nitropyridine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, such as amino acids, nucleosides, and peptides. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial applications. In addition, 3,4-dibromo-5-nitropyridine has been used as a catalyst in the synthesis of polymers, colloids, and other materials.
作用机制
3,4-dibromo-5-nitropyridine is an electrophilic reagent, meaning that it is capable of attacking electron-rich sites on molecules. It is capable of forming covalent bonds with electron-rich sites, such as the oxygen atoms in alcohols, amines, and carboxylic acids. In addition, 3,4-dibromo-5-nitropyridine is capable of forming bromonium ions, which can then be used as intermediates in the synthesis of other compounds.
Biochemical and Physiological Effects
3,4-dibromo-5-nitropyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine. In addition, 3,4-dibromo-5-nitropyridine has been shown to be an inhibitor of the enzyme Na+/K+-ATPase, which is involved in the regulation of sodium and potassium levels in cells. 3,4-dibromo-5-nitropyridine has also been shown to be an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
实验室实验的优点和局限性
The use of 3,4-dibromo-5-nitropyridine in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is readily available. In addition, it is a versatile reagent that can be used in a variety of synthetic reactions. However, there are some limitations to its use in laboratory experiments. It is an electrophilic reagent, and it can react with other compounds in the reaction mixture, leading to unwanted side reactions. In addition, it is a highly reactive compound, and it can decompose under certain conditions, leading to the formation of toxic by-products.
未来方向
There are several potential future directions for the use of 3,4-dibromo-5-nitropyridine in scientific research. One potential direction is the use of 3,4-dibromo-5-nitropyridine as a catalyst in the synthesis of polymers, colloids, and other materials. Another potential direction is the use of 3,4-dibromo-5-nitropyridine in the synthesis of pharmaceuticals, agrochemicals, and other industrial applications. In addition, 3,4-dibromo-5-nitropyridine could be used in the synthesis of new compounds for drug development and drug delivery. Finally, 3,4-dibromo-5-nitropyridine could be used in the synthesis of new materials for use in medical devices and diagnostic tools.
合成方法
3,4-dibromo-5-nitropyridine can be synthesized from pyridine and bromine, which are both commercially available. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted in a solvent such as tetrahydrofuran. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at temperatures between 0-100°C. The reaction proceeds in a two-step process, with the first step forming the pyridinium bromide salt, and the second step forming the 3,4-dibromo-5-nitropyridine.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 3,4-dibromo-5-nitropyridine can be achieved through a two-step process involving bromination and nitration reactions.", "Starting Materials": [ "Pyridine", "Bromine", "Nitric acid", "Sulfuric acid", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Bromination of Pyridine", "In a fume hood, add pyridine to a round-bottom flask and cool it in an ice bath.", "Slowly add bromine dropwise to the flask while stirring continuously.", "After the addition of bromine, continue stirring the reaction mixture for 30 minutes at room temperature.", "Filter the mixture to obtain 3-bromopyridine as a yellow solid.", "Step 2: Nitration of 3-bromopyridine", "In a fume hood, add 3-bromopyridine, nitric acid, and sulfuric acid to a round-bottom flask and cool it in an ice bath.", "Slowly add acetic acid dropwise to the flask while stirring continuously.", "After the addition of acetic acid, continue stirring the reaction mixture for 2 hours at room temperature.", "Pour the reaction mixture into a beaker containing ice and water.", "Filter the mixture to obtain 3,4-dibromo-5-nitropyridine as a yellow solid." ] } | |
CAS 编号 |
1691992-82-1 |
产品名称 |
3,4-dibromo-5-nitropyridine |
分子式 |
C5H2Br2N2O2 |
分子量 |
281.9 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




